![molecular formula C10H12ClN3O B1291482 (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride CAS No. 1184984-85-7](/img/structure/B1291482.png)
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1184984-85-7 . It has a molecular weight of 225.68 . The IUPAC name for this compound is (3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3O.ClH/c1-7-12-10(14-13-7)9(11)8-5-3-2-4-6-8;/h2-6,9H,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives: , which include the compound , have been shown to exhibit a broad spectrum of biological activities beneficial for agriculture. They have been synthesized and evaluated for their potential as chemical pesticides due to their moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . These compounds are crucial in the development of efficient and low-risk chemical pesticides to ensure food security.
Antibacterial Agents for Crop Protection
Some derivatives of 1,2,4-oxadiazole have demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which causes diseases in rice plants. These diseases can lead to significant crop loss and economic damage. Compounds like 5u and 5v from the oxadiazole family have shown excellent antibacterial activity, indicating their potential as novel antibacterial agents for crop protection .
Anti-Infective Agents
The 1,2,4-oxadiazole scaffold is a part of several research groups’ efforts to create anti-infective agents. These agents have shown promise in activities against bacteria, viruses, and leishmaniasis. The versatility of this scaffold allows for the design of new chemical entities to act against resistant microorganisms, addressing the global threat of antibiotic resistance .
Synthesis and Drug Development
The synthesis of 1,2,4-oxadiazole derivatives is an area of interest in drug development due to their potential as anti-infective agents. The chemical intuition provided by existing research can guide organic and medicinal chemists in refining these compounds for enhanced anti-infective activities .
Structural Analysis and Material Science
In material science, the structural analysis of oxadiazole derivatives is significant. For instance, X-ray diffraction (XRD) data has revealed intramolecular hydrogen bonding in the structures of some oxadiazole compounds. This understanding of molecular interactions is vital for the development of new materials with specific properties .
Analytical Chemistry
The analytical chemistry of oxadiazole derivatives involves various techniques such as elemental analysis, NMR spectroscopy, and sensitivity assays. These methods are essential for characterizing the compounds and understanding their chemical behavior, which is crucial for their application in different fields of research .
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s possible that this compound may also target similar biological entities.
Mode of Action
The 1,2,4-oxadiazole moiety is known to interact with various biological targets due to its hydrogen bond acceptor properties . The compound’s interaction with its targets could lead to changes in the biological function of the target, potentially inhibiting or enhancing its activity.
Biochemical Pathways
Given the anti-infective activities of related 1,2,4-oxadiazole compounds , it’s plausible that this compound may interfere with the biochemical pathways of infectious agents, disrupting their growth or replication.
Result of Action
Based on the known activities of related 1,2,4-oxadiazole compounds , it’s possible that this compound may exert anti-infective effects at the molecular and cellular levels.
properties
IUPAC Name |
(3-methyl-1,2,4-oxadiazol-5-yl)-phenylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-7-12-10(14-13-7)9(11)8-5-3-2-4-6-8;/h2-6,9H,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQJWHSDPZPIIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C2=CC=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626679 |
Source
|
Record name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride | |
CAS RN |
1184984-85-7 |
Source
|
Record name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.